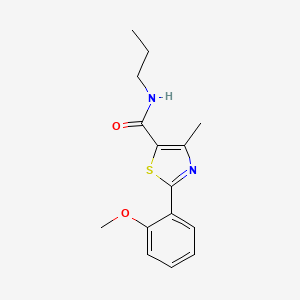
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- typically involves the reaction of thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which subsequently undergoes oxidation to yield the desired thiazole derivative. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) as solvents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. This approach minimizes human error and allows for the scalable production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Br2, I2, catalysts
Major Products Formed
Oxidation: Thiazole oxides
Reduction: Reduced thiazole derivatives
Substitution: Halogenated thiazole derivatives
Scientific Research Applications
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antibacterial agent due to its ability to interfere with microbial metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Thiazolecarboxamide, n-(3-chloro-2-methylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]amino]-4-methyl-
- 5-Thiazolecarboxamide, n-(5-chloro-2-methoxyphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]amino]-4-methyl-
- 5-Thiazolecarboxamide, n-(4-bromo-3-methylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]amino]-4-methyl-
Uniqueness
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl and propyl groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development and other applications .
Properties
CAS No. |
82875-43-2 |
|---|---|
Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-4-methyl-N-propyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H18N2O2S/c1-4-9-16-14(18)13-10(2)17-15(20-13)11-7-5-6-8-12(11)19-3/h5-8H,4,9H2,1-3H3,(H,16,18) |
InChI Key |
UKEXUOFKPZTJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(N=C(S1)C2=CC=CC=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















